molecular formula C10H13NO2 B13591626 3-(Morpholin-3-yl)phenol

3-(Morpholin-3-yl)phenol

Cat. No.: B13591626
M. Wt: 179.22 g/mol
InChI Key: YVEBKSBZUBRRIY-UHFFFAOYSA-N
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Description

3-(Morpholin-3-yl)phenol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It features a phenol group substituted with a morpholine ring at the third position

Preparation Methods

The synthesis of 3-(Morpholin-3-yl)phenol typically involves the reaction of phenol derivatives with morpholine under specific conditions. One common method involves the use of 3-bromophenol and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Morpholin-3-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Morpholin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholin-3-yl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Comparison with Similar Compounds

3-(Morpholin-3-yl)phenol can be compared with other similar compounds, such as:

    3-(Morpholin-4-yl)phenol: Similar structure but with the morpholine ring attached at the fourth position.

    3-(Piperidin-3-yl)phenol: Contains a piperidine ring instead of a morpholine ring.

    3-(Pyrrolidin-3-yl)phenol: Features a pyrrolidine ring in place of the morpholine ring.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique potential of this compound in various fields .

Biological Activity

3-(Morpholin-3-yl)phenol, an organic compound with the molecular formula C10H13NO2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its potential antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents. This article delves into the biological activities of this compound, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.

This compound has a molecular weight of 179.22 g/mol. Its structure features a phenolic group substituted with a morpholine ring, which is significant for its biological activity. The compound can be synthesized through various methods, typically involving the reaction of phenolic derivatives with morpholine under specific conditions, such as using 3-bromophenol and potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Properties Table

PropertyValue
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
IUPAC Name3-morpholin-3-ylphenol
InChI KeyYVEBKSBZUBRRIY-UHFFFAOYSA-N
Canonical SMILESC1COCC(N1)C2=CC(=CC=C2)O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for effective bacterial inhibition range from <0.03125 to 4 μg/mL depending on the strain . The compound's mechanism involves inhibiting bacterial topoisomerases, crucial enzymes for DNA replication and transcription.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to modulate cell cycle regulatory pathways. Studies have shown that it can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. The compound's interaction with molecular targets affects various biochemical pathways that are essential for tumor growth.

The biological mechanisms underlying the activities of this compound involve:

  • Enzyme Inhibition : It acts as an inhibitor of kinases and topoisomerases, affecting cellular processes such as DNA replication and repair.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
3-(Morpholin-4-yl)phenolMorpholine at position 4Similar antimicrobial activity
3-(Piperidin-3-yl)phenolPiperidine ringDifferent receptor interactions
3-(Pyrrolidin-3-yl)phenolPyrrolidine ringVarying potency against cancer cells

These comparisons indicate that while structural similarities exist, the biological activities can vary significantly based on minor modifications in the molecular structure.

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The lead compound showed favorable solubility and metabolic stability in preclinical models, indicating its potential as a therapeutic agent against resistant bacterial strains .

Investigation into Anticancer Properties

Another study focused on the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to more significant anticancer effects. The study elucidated the compound's role in inducing apoptosis through caspase activation pathways.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-morpholin-3-ylphenol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10/h1-3,6,10-12H,4-5,7H2

InChI Key

YVEBKSBZUBRRIY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=CC=C2)O

Origin of Product

United States

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